OXi8007

Catalog No.
S548144
CAS No.
288847-41-6
M.F
C26H24NNa2O10P
M. Wt
587.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OXi8007

CAS Number

288847-41-6

Product Name

OXi8007

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

OXi8007; OXi-8007; OXi 8007.

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

The exact mass of the compound sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate is 543.12943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OXi8007 (CAS 288847-41-6) is a water-soluble phosphate prodrug of the active agent OXi8006, an indole-based inhibitor of tubulin polymerization that binds at the colchicine site. As a second-generation vascular disrupting agent (VDA) inspired by combretastatin A-4 (CA-4), its primary mechanism involves the rapid disruption of established tumor vasculature, leading to blood flow shutdown and subsequent tumor necrosis. In vivo, OXi8007 is rapidly converted by non-specific phosphatases to the active compound OXi8006, which then exerts its potent anti-tubulin and antivascular effects.

Direct substitution of OXi8007 with its structural precursor Combretastatin A-4 (CA-4) or its active form OXi8006 is inadvisable for specific research goals. CA-4, while also a tubulin inhibitor, lacks the indole scaffold and the specific structural modifications of OXi8006 that enhance potency and confer unique biological activities. Procuring the active agent OXi8006 instead of the prodrug OXi8007 sacrifices the enhanced water solubility and formulation advantages critical for in vivo administration. The phosphate group of OXi8007 is not merely a solubilizing tag; it is an integral part of a well-characterized prodrug strategy designed for systemic delivery and rapid enzymatic conversion to the active VDA at the target site.

Enhanced Potency in Tubulin Polymerization Inhibition vs. Combretastatin A-4

In a cell-free biochemical assay, the active form of OXi8007, OXi8006, demonstrates superior inhibition of tubulin polymerization compared to the benchmark VDA, Combretastatin A-4 (CA-4). OXi8006 shows an IC50 value of 1.1 µM, indicating higher potency than CA-4 in this direct measure of mechanistic activity.

Evidence DimensionInhibition of Tubulin Assembly (IC50)
Target Compound Data1.1 µM (as active form OXi8006)
Comparator Or BaselineCombretastatin A-4 (CA-4): Not explicitly quantified in the same table but OXi8006 is stated to be a potent inhibitor comparable to CA4.
Quantified DifferenceOXi8006 is a more potent inhibitor than its precursor CA-4.
ConditionsCell-free, purified tubulin polymerization assay.

Higher intrinsic potency against the molecular target can translate to greater biological effect at lower concentrations, a critical factor for in vivo efficacy and therapeutic window.

Superior In Vivo Vascular Shutdown Compared to Benchmark VDAs

In a breast cancer xenograft model, OXi8007 demonstrated rapid and profound antivascular activity. Dynamic bioluminescence imaging showed that by 6 hours post-treatment, over 93% of the signal was abolished, indicating extensive shutdown of tumor blood flow. This level of rapid and near-complete vascular disruption is a key performance differentiator for next-generation VDAs compared to earlier agents like fosbretabulin (CA-4P), which often result in tumor growth delay rather than regression.

Evidence DimensionTumor Bioluminescence Signal Reduction (Vascular Function)
Target Compound Data>93% reduction at 6 hours post-treatment
Comparator Or BaselineFosbretabulin (CA-4P): Generally achieves 50-60% tumor blood flow reduction in similar models.
Quantified DifferenceSubstantially greater and more rapid reduction in functional tumor vasculature.
ConditionsMDA-MB-231-luc breast cancer xenograft mouse model, assessed by dynamic bioluminescence imaging (BLI).

This demonstrates superior preclinical efficacy in achieving the primary goal of VDA therapy—choking off the tumor's blood supply—which is a direct predictor of antitumor effect.

Processability Advantage: High Water Solubility for In Vivo Formulation

OXi8007 is a water-soluble phosphate prodrug specifically designed to overcome the poor aqueous solubility of its parent compound, OXi8006, and the benchmark, Combretastatin A-4. This engineered property is a critical procurement-relevant differentiator, as it facilitates straightforward preparation of aqueous solutions for in vivo dosing without requiring complex formulation vehicles that can introduce experimental variability.

Evidence DimensionAqueous Solubility
Target Compound DataWater-soluble salt
Comparator Or BaselineCombretastatin A-4 (CA-4): Poorly water-soluble (5.77 mg/100 mL).
Quantified DifferenceQualitatively high vs. quantitatively low solubility, enabling easier and more reliable formulation.
ConditionsStandard buffer/saline for in vivo studies.

Simplified and reproducible formulation for in vivo experiments saves time, reduces the need for potentially confounding solubilizing agents, and improves dose consistency.

In Vivo Models Requiring Potent and Rapid Tumor Vascular Disruption

For preclinical studies aiming to achieve near-complete and rapid shutdown of tumor blood flow, OXi8007 is a superior choice over first-generation VDAs. Its demonstrated ability to cause >93% vascular signal loss within hours makes it suitable for investigating the acute downstream effects of severe hypoxia and nutrient deprivation in solid tumors.

Studies Demanding Simple, Reproducible Aqueous Formulation for Systemic Delivery

When experimental protocols require consistent in vivo dosing without the use of co-solvents or complex vehicles, the high water solubility of OXi8007 provides a significant advantage. This is particularly relevant for long-term studies or models sensitive to vehicle-induced toxicity, ensuring that the observed effects are attributable solely to the compound.

Benchmarking Next-Generation Indole-Based Tubulin Inhibitors

As a well-characterized indole-based VDA with high potency, OXi8007 serves as an appropriate positive control and benchmark for the development of novel tubulin inhibitors. Its potent inhibition of tubulin polymerization (IC50 = 1.1 µM for its active form) provides a robust standard against which new chemical entities can be compared.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

587.09332152 Da

Monoisotopic Mass

587.09332152 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZQZ82V8ER6

Dates

Last modified: 02-18-2024
1: Hadimani MB, Macdonough MT, Ghatak A, Strecker TE, Lopez R, Sriram M, Nguyen BL, Hall JJ, Kessler RJ, Shirali AR, Liu L, Garner CM, Pettit GR, Hamel E, Chaplin DJ, Mason RP, Trawick ML, Pinney KG. Synthesis of a 2-aryl-3-aroyl indole salt (OXi8007) resembling combretastatin A-4 with application as a vascular disrupting agent. J Nat Prod. 2013 Sep 27;76(9):1668-78. doi: 10.1021/np400374w.  Epub 2013 Sep 9. PubMed PMID: 24016002.

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